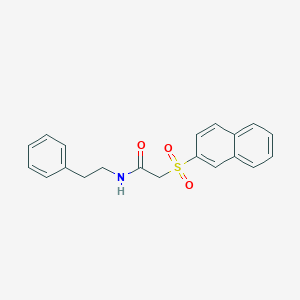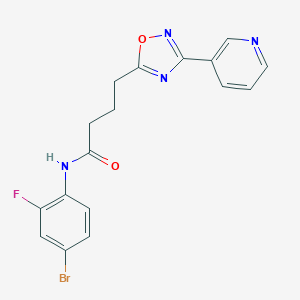
2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide, also known as N-(2-phenylethyl)-2-(naphthalen-2-ylsulfonyl)acetamide, is a chemical compound with the molecular formula C20H19NO3S. It is a white or off-white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide involves the inhibition of enzymes and proteins by binding to their active sites. It has been shown to selectively inhibit carbonic anhydrase II by forming a covalent bond with the zinc ion at the active site. Similarly, it inhibits matrix metalloproteinase-2 by binding to the zinc ion at the active site and preventing substrate binding.
Biochemical and Physiological Effects:
2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor and anti-angiogenic effects by inhibiting the proliferation and migration of cancer cells and the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide in lab experiments is its high selectivity for certain enzymes and proteins. This allows for more precise and targeted studies of their mechanisms of action. However, one limitation is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide in scientific research. One direction is the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Another direction is the study of its effects on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide could lead to the development of more potent and selective inhibitors.
Synthesis Methods
The synthesis of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with 2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by recrystallization.
Scientific Research Applications
2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide is commonly used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is also used as a selective inhibitor of certain enzymes such as carbonic anhydrase II and matrix metalloproteinase-2. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C20H19NO3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfonyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H19NO3S/c22-20(21-13-12-16-6-2-1-3-7-16)15-25(23,24)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14H,12-13,15H2,(H,21,22) |
InChI Key |
UUFWJWZXFNUQPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)
![N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277082.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)



